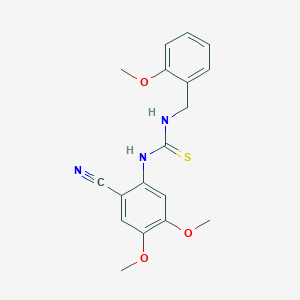

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

Description

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxybenzyl)thiourea: is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Properties

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-22-15-7-5-4-6-12(15)11-20-18(25)21-14-9-17(24-3)16(23-2)8-13(14)10-19/h4-9H,11H2,1-3H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFPQHJHZCWHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=S)NC2=CC(=C(C=C2C#N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxybenzyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 2-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may convert the cyano group to an amine or the thiourea group to a thiol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine:

- Explored as a potential therapeutic agent due to its structural similarity to other biologically active thioureas.

Industry:

- Potential applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxybenzyl)thiourea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano and methoxy groups could play a role in binding to molecular targets, while the thiourea moiety might be involved in redox reactions or coordination with metal ions.

Comparison with Similar Compounds

- N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea

- N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-chlorobenzyl)thiourea

- N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methylbenzyl)thiourea

Comparison:

- Structural Differences: Variations in the substituents on the benzyl group can lead to differences in reactivity and biological activity.

- Unique Properties: The specific combination of cyano, methoxy, and thiourea groups in N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxybenzyl)thiourea may confer unique properties, such as enhanced stability or specific binding affinity to certain targets.

This article provides a general overview based on typical information about similar compounds. For detailed and accurate information, consulting specific scientific literature or databases is recommended.

Biological Activity

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a synthetic organic compound belonging to the thiourea class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O3S

- Molecular Weight : 343.4 g/mol

- CAS Number : 343374-97-0

The biological activity of thioureas, including this compound, is often attributed to their ability to interact with various biological targets. The cyano and methoxy groups may enhance binding affinity to specific receptors or enzymes, while the thiourea moiety can participate in redox reactions or coordinate with metal ions. These interactions can lead to inhibition or modulation of enzymatic activities, impacting cellular processes.

Antimicrobial Activity

Research indicates that compounds within the thiourea class exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound possess MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Comparison of Antimicrobial Efficacy

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

| This compound | TBD | TBD |

Case Studies

-

Synergistic Effects with Antibiotics :

A study evaluated the synergistic effects of thiourea derivatives with conventional antibiotics like ciprofloxacin and ketoconazole. The combination exhibited enhanced efficacy against resistant strains of bacteria . -

Inhibition of Biofilm Formation :

Compounds similar to this compound demonstrated significant inhibition of biofilm formation by pathogenic bacteria, which is crucial in treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.